molecular formula C14H20BNO2 B3231411 2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1321518-37-9

2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B3231411
CAS No.: 1321518-37-9
M. Wt: 245.13 g/mol
InChI Key: QQJFOGNRVVXBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative. Its structure features a pyridine ring substituted with a cyclopropyl group at the 2-position and a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronate group's ability to form carbon-carbon bonds with aryl halides under palladium catalysis . The cyclopropyl substituent introduces steric and electronic effects that modulate reactivity and stability compared to simpler pyridine-based boronic esters.

Properties

IUPAC Name

2-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)11-7-8-16-12(9-11)10-5-6-10/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJFOGNRVVXBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401157335
Record name 2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1321518-37-9
Record name 2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1321518-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401157335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods: On an industrial scale, the compound is produced using optimized conditions to ensure high yield and purity. The process involves the use of advanced catalyst systems and reaction conditions that are scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions are common, where the boronic acid group can be replaced with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is widely used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and the development of new pharmaceuticals.

Medicine: It is used in the development of drugs, especially in the design of boronic acid-based drugs that target various diseases.

Industry: In the chemical industry, it serves as a building block for the synthesis of various chemicals used in different industrial applications.

Mechanism of Action

The compound exerts its effects through its ability to act as a ligand in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by coordinating with palladium catalysts, which then undergo oxidative addition and reductive elimination steps to form the desired product.

Molecular Targets and Pathways:

  • Molecular Targets: The compound targets palladium catalysts in cross-coupling reactions.

  • Pathways: The mechanism involves oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Structural Analogs in the Pyridine-Boronate Family

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Weight Key Features Reference
2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Cyclopropyl (C2), boronate (C4) 243.12 g/mol Combines steric bulk (cyclopropyl) with boronate reactivity; potential for regioselective coupling.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine Trifluoromethyl (C2), boronate (C4) 257.06 g/mol Electron-withdrawing CF₃ group enhances electrophilicity at C4; used in medicinal chemistry.
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Chloro (C2), boronate (C4) 239.52 g/mol Chlorine acts as a leaving group; intermediate for further functionalization.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Boronate (C3) 205.06 g/mol Regioisomer with boronate at C3; limited coupling efficiency due to steric hindrance.
2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Cyclopropyl (C2), boronate (C3) 243.12 g/mol Positional isomer of the target compound; altered reactivity in coupling reactions.

Reactivity in Cross-Coupling Reactions

The target compound’s boronate group at C4 is optimally positioned for Suzuki-Miyaura coupling, as the pyridine ring’s electronic properties are minimally disrupted by the cyclopropyl group at C2. In contrast:

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (): Boronate at C3 leads to steric clashes with catalysts, lowering reaction yields compared to C4-substituted analogs.
  • Chloro-substituted analogs (e.g., 2-Chloro-4-boronate-pyridine ): Chlorine can participate in subsequent substitution reactions, offering a dual-functional platform.

Biological Activity

2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine (CAS Number: 2244702-81-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.

The molecular formula of 2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is C20H30BNO2C_{20}H_{30}BNO_{2} with a molecular weight of 327.3 g/mol. The compound features a pyridine ring substituted with a cyclopropyl group and a boron-containing dioxaborolane moiety.

Biological Activity Overview

The biological activity of this compound can be summarized through various studies that have explored its effects on different biological targets.

Inhibition of Cytochrome P450 Enzymes

One significant area of research has focused on the compound's interaction with cytochrome P450 enzymes. Specifically, it has been reported to exhibit potent inhibition of CYP3A4 with an IC50 value of 0.34 μM. This inhibition is reversible and time-dependent, raising concerns about potential drug-drug interactions and liver toxicity associated with reactive metabolite formation .

GSK-3β Inhibition

Another study highlighted its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). The compound demonstrated competitive inhibition with an IC50 value of 8 nM. This inhibition is particularly relevant given GSK-3β's involvement in various cellular processes including metabolism and cell survival .

Cytotoxicity and Cell Viability

In vitro studies assessing cytotoxicity revealed that at concentrations up to 10 μM, the compound did not significantly reduce cell viability in mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). This suggests a favorable safety profile in terms of cytotoxicity at therapeutic concentrations .

Structure-Activity Relationship (SAR)

The structure of 2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine plays a crucial role in its biological activity. The presence of the cyclopropyl group and the dioxaborolane moiety enhances its binding affinity to target enzymes like GSK-3β and CYP3A4. Variations in these substituents can lead to significant differences in inhibitory potency and selectivity.

Case Studies

  • Case Study on CYP Inhibition : A study evaluating multiple compounds for their inhibitory effects on CYP enzymes found that this compound's inhibition profile was distinct compared to others tested. It was noted that while it effectively inhibited CYP3A4, it did not significantly affect other isoforms (IC50 > 5 μM), indicating a selective inhibition mechanism .
  • Case Study on GSK-3β : Research involving a series of GSK-3β inhibitors showed that compounds with cyclopropyl substitutions exhibited enhanced potency. The specific structural features of 2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine were critical in achieving low IC50 values compared to other derivatives tested .

Q & A

Basic: What synthetic strategies are effective for preparing 2-cyclopropyl-4-(dioxaborolan-2-yl)pyridine?

Answer:
The synthesis typically involves cross-coupling reactions, leveraging the boronate ester moiety. Key steps include:

  • Suzuki-Miyaura Coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) to couple cyclopropyl-substituted halides with boronate intermediates. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance solubility and reactivity .
  • Cyclopropane Introduction : Cyclopropane groups can be introduced via [2+1] cycloaddition using transition-metal catalysts (e.g., Rh or Cu) .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography under inert conditions is critical due to the moisture sensitivity of boronate esters .

Basic: How is the molecular structure of this compound validated in crystallographic studies?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Challenges include:

  • Low Electron Density of Boron : Software like SHELXL or OLEX2 is used to refine boron positions, leveraging high-resolution data and constraints .
  • Twinned Data : For crystals with twinning, SHELXD or SHELXE can resolve phase ambiguities .
  • Validation Metrics : Check R-factors (<5%), residual density maps, and Hirshfeld surfaces to confirm geometry .

Advanced: How do electronic effects of the cyclopropyl group influence Suzuki-Miyaura coupling efficiency?

Answer:
The cyclopropyl group’s electron-withdrawing nature stabilizes transition states in cross-coupling:

  • Steric Effects : The strained cyclopropane ring may hinder catalyst access, requiring bulky ligands (e.g., SPhos) to mitigate steric hindrance .
  • Kinetic Studies : Monitor reaction rates via NMR or GC-MS to optimize temperature (typically 80–100°C) and base (e.g., K₂CO₃) .
  • Comparative Analysis : Compare with phenyl or methyl substituents to isolate electronic contributions .

Advanced: What methodologies address contradictions in spectroscopic data for boron-containing pyridines?

Answer:

  • NMR Anisotropy : Boron’s quadrupolar moment broadens ¹¹B NMR signals. Use high-field instruments (≥400 MHz) and decoupling techniques .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF resolves isotopic patterns (e.g., ¹⁰B vs. ¹¹B) .
  • X-ray Photoelectron Spectroscopy (XPS) : Confirm boron oxidation states (B³⁺ in dioxaborolans) and bonding environments .

Basic: What are the stability considerations for handling this compound?

Answer:

  • Moisture Sensitivity : Store under argon or nitrogen at –20°C in sealed vials. Use anhydrous solvents (e.g., THF) during synthesis .
  • Light Sensitivity : Amber glassware prevents photodegradation of the pyridine ring .
  • Decomposition Pathways : Monitor via TGA/DSC for exothermic decomposition above 150°C .

Advanced: How can computational modeling predict reactivity in cross-coupling reactions?

Answer:

  • DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to explore regioselectivity in Suzuki reactions .
  • Solvent Modeling : COSMO-RS simulations predict solvent effects on reaction barriers .
  • Machine Learning : Train models on existing boronate coupling datasets to predict yields under novel conditions .

Basic: What analytical techniques confirm purity and identity?

Answer:

  • HPLC : Use C18 columns with acetonitrile/water gradients; retention times correlate with hydrophobicity .
  • ¹H/¹³C NMR : Key peaks include pyridine protons (δ 7.5–8.5 ppm) and cyclopropyl CH₂ (δ 0.5–1.5 ppm) .
  • Elemental Analysis : Verify boron content (±0.3%) via ICP-OES .

Advanced: How does steric bulk impact catalytic turnover in asymmetric syntheses?

Answer:

  • Ligand Design : Chiral ligands (e.g., BINAP) induce asymmetry but may reduce turnover due to steric clashes with the cyclopropyl group .
  • Kinetic Isotope Effects (KIE) : Deuterium labeling studies (e.g., kH/kD >1) indicate rate-limiting oxidative addition steps .
  • Cryo-EM : Visualize catalyst-substrate interactions in frozen matrices to refine steric models .

Basic: What safety protocols are essential for large-scale reactions?

Answer:

  • Inert Atmosphere : Schlenk lines or gloveboxes prevent boronate hydrolysis .
  • Waste Disposal : Quench residual boronates with ethanol/water mixtures to form inert boric acid .
  • PPE : Use nitrile gloves and face shields; boronate esters are irritants .

Advanced: How do solvent polarity and proticity affect boronate reactivity?

Answer:

  • Polar Aprotic Solvents : DMF enhances electrophilicity of the boron center, accelerating transmetalation .
  • Protic Solvents : Methanol or water deactivate catalysts via Pd oxidation; avoid in Suzuki reactions .
  • Dielectric Constant (ε) : Correlate with reaction rates using Kamlet-Taft solvent parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.